1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine
Overview
Description
1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is a complex organic compound that features a unique combination of azetidine and piperazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The azetidine ring is a four-membered nitrogen-containing ring, while the piperazine ring is a six-membered ring containing two nitrogen atoms. The cyclobutyl group adds further structural complexity, potentially influencing the compound’s biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of imines with alkenes.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a Grignard reaction, where cyclobutyl magnesium bromide reacts with an appropriate electrophile.
Piperazine Ring Formation: The piperazine ring can be formed through the reaction of ethylenediamine with dihaloalkanes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting central nervous system disorders.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-3-ylcarbonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a cyclobutyl group.
1-(Azetidin-3-ylcarbonyl)-4-phenylpiperazine: Contains a phenyl group instead of a cyclobutyl group.
1-(Azetidin-3-ylcarbonyl)-4-ethylpiperazine: Features an ethyl group instead of a cyclobutyl group.
Uniqueness
1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is unique due to the presence of the cyclobutyl group, which can influence its steric and electronic properties. This uniqueness can result in different biological activities and binding affinities compared to similar compounds .
Properties
IUPAC Name |
azetidin-3-yl-(4-cyclobutylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c16-12(10-8-13-9-10)15-6-4-14(5-7-15)11-2-1-3-11/h10-11,13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCHLXGFGAZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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